Chemical structure and physicochemical properties of 3-(Pyridin-2-yl)piperazin-2-one
Chemical structure and physicochemical properties of 3-(Pyridin-2-yl)piperazin-2-one
The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways for 3-(Pyridin-2-yl)piperazin-2-one . This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
3-(Pyridin-2-yl)piperazin-2-one is a privileged heterocyclic scaffold integrating a piperazinone (lactam) core with a pyridyl substituent at the C3 position. This specific regioisomer serves as a critical intermediate in the synthesis of peptidomimetics, particularly as a constrained
Chemical Architecture & Identity
The molecule consists of a six-membered piperazin-2-one ring substituted at the 3-position (alpha to the amide nitrogen) with a pyridine-2-yl group. This creates a chiral center at C3, allowing for (R) and (S) enantiomers, which often exhibit distinct biological activities.
Structural Specifications
| Property | Detail |
| IUPAC Name | 3-(Pyridin-2-yl)piperazin-2-one |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
| Core Scaffold | Piperazin-2-one (δ-lactam) |
| Chiral Center | C3 (Alpha to carbonyl) |
| Key Functionalities | Secondary Amine ( |
Stereochemistry
The C3 position is susceptible to racemization under strongly basic conditions due to the acidity of the
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The values below represent a synthesis of experimental data for analogous scaffolds and computational predictions.
Key Parameters Table[2][3][4][5][6][7]
| Parameter | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 0.2 – 0.6 | Low lipophilicity due to polar amide/amine groups; suggests good aqueous solubility. |
| TPSA (Topological Polar Surface Area) | ~65-70 | Well within the range for oral bioavailability (<140 |
| H-Bond Donors | 2 | Amide NH ( |
| H-Bond Acceptors | 3 | Carbonyl O, Pyridine N, Amine N. |
| pKa (Piperazine | 8.5 – 9.0 | Moderately basic; protonated at physiological pH. |
| pKa (Pyridine | ~5.2 | Weakly basic; largely unprotonated at physiological pH. |
| Solubility | High | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane). |
"Drug-Likeness" Analysis
The compound strictly adheres to Lipinski’s Rule of 5 :
-
MW < 500: (177.2 < 500) ✅
-
LogP < 5: (0.4 < 5) ✅
-
H-Donors < 5: (2 < 5) ✅
-
H-Acceptors < 10: (3 < 10) ✅
Synthetic Pathways[7][8][9][10][11]
The synthesis of 3-(Pyridin-2-yl)piperazin-2-one requires a strategy that establishes the C3-Pyridine bond while forming the lactam ring. Two primary routes are recommended: the Alpha-Halo Ester Cyclization (robust, scalable) and the Amino Acid Coupling (best for chiral synthesis).
Route A: Alpha-Halo Ester Cyclization (Standard Protocol)
This method involves the alkylation of ethylenediamine with an
Mechanism:
-
Bromination: Radical bromination or Hell-Volhard-Zelinsky reaction of ethyl 2-(pyridin-2-yl)acetate.
-
N-Alkylation: Nucleophilic attack by ethylenediamine on the
-carbon. -
Cyclization: Intramolecular nucleophilic acyl substitution (lactamization).
Route B: Chiral Amino Acid Route
Utilizes 2-amino-2-(pyridin-2-yl)acetic acid (a phenylglycine analog).
-
Coupling: React N-protected amino acid with 2-aminoethanol or ethylene glycol derivative.
-
Cyclization: Mitsunobu cyclization or reductive amination if using a glyoxal equivalent.
Visualization of Synthetic Workflow
The following diagram outlines the Standard Protocol (Route A).
Caption: Step-wise synthesis via alpha-halo ester cyclization. Note the requirement for excess diamine to prevent dimerization.
Structural Biology & Medicinal Chemistry Utility
Pharmacophore Mapping
3-(Pyridin-2-yl)piperazin-2-one acts as a constrained scaffold that orients functional groups in specific vectors.
-
Metal Chelation: The Pyridine Nitrogen and the Amide Nitrogen (or Carbonyl Oxygen) can form a 5-membered chelate ring with metal ions (
, ), relevant for metalloenzyme inhibitors (e.g., Urease, Matrix Metalloproteinases). -
Beta-Turn Mimetic: The piperazinone ring constrains the backbone
and angles, mimicking the and residues of a peptide -turn. This is vital for disrupting Protein-Protein Interactions (PPIs).
Interaction Network
Caption: Pharmacophoric interaction capabilities of the scaffold in a biological binding pocket.
Experimental Protocols
Protocol: Synthesis of 3-(Pyridin-2-yl)piperazin-2-one (Route A)
Reagents:
-
Ethyl 2-bromo-2-(pyridin-2-yl)acetate (Intermediate)
-
Ethylenediamine (Reagent grade, >99%)
-
Ethanol (Anhydrous)
-
Sodium Ethoxide (Catalytic, optional)
Procedure:
-
Preparation of Electrophile: Dissolve ethyl 2-(pyridin-2-yl)acetate (10 mmol) in
(or suitable alternative solvent like cyclohexane). Add N-bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of AIBN. Reflux for 2-4 hours. Filter off succinimide and concentrate to obtain the bromo-ester. -
Diamine Addition: In a separate flask, dissolve ethylenediamine (50 mmol, 5 equiv) in anhydrous ethanol (20 mL) and cool to 0°C. Note: Excess diamine is critical to favor mono-alkylation over polymerization.
-
Alkylation: Dropwise add the crude bromo-ester (dissolved in 5 mL ethanol) to the stirred diamine solution over 30 minutes.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. If cyclization is slow (monitored by TLC/LCMS), heat to reflux for 2 hours.
-
Work-up: Concentrate the solvent in vacuo. Resuspend the residue in DCM/Water. Extract the aqueous layer with DCM (3x).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 95:5:0.5).
Validation Metrics:
-
1H NMR (
): Look for the chiral proton at C3 (singlet or doublet depending on conformation) around 4.5-5.0 ppm. Pyridine protons: 7.0-8.6 ppm. Piperazine ring protons: multiplets at 2.8-3.5 ppm. -
LC-MS: Expect
peak at m/z ~178.2.
References
-
ChemicalBook. (R)-3-PYRIDIN-2-YL-PIPERAZIN-2-ONE Product Description. Retrieved from
-
National Institutes of Health (PubChem). Piperazin-2-one Compound Summary. Retrieved from
-
Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Retrieved from
-
Khalili, F. et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data.[1] Retrieved from
-
Matrix Fine Chemicals. 1-(Pyridin-2-yl)piperazine Data Sheet (Structural Analog Reference). Retrieved from
